N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide
Description
N-(4-Phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide is a cyclopentane carboxamide derivative characterized by a central cyclopentane ring substituted with a phenyl group at the 1-position and an amide linkage to a 4-phenoxyphenyl moiety. The phenoxy group in the 4-position distinguishes it from related derivatives, likely influencing solubility, metabolic stability, and target binding compared to halogenated or alkylated analogs .
Properties
IUPAC Name |
N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-23(24(17-7-8-18-24)19-9-3-1-4-10-19)25-20-13-15-22(16-14-20)27-21-11-5-2-6-12-21/h1-6,9-16H,7-8,17-18H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COULMVBYLBMOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Substitution with 4-Phenoxyphenyl Group: The final step involves the substitution of the carboxamide group with the 4-phenoxyphenyl group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent and scalable production.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
Reaction Conditions and Products
Mechanistic Insights :
-
Acidic conditions protonate the amide oxygen, increasing electrophilicity of the carbonyl carbon for nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that directly attack the carbonyl carbon.
Electrophilic Aromatic Substitution
The phenoxyphenyl group participates in electrophilic substitutions, with reactivity directed by the electron-donating phenoxy group.
Key Reactions
Steric Considerations :
-
The cyclopentane ring creates steric hindrance, limiting substitution to the less hindered para position of the phenoxyphenyl group .
Reduction of the Amide Group
The amide bond can be reduced to a methylene amine under strong reducing conditions.
Reaction Data
Notes :
-
LiAlH₄ achieves complete reduction, while milder agents like BH₃·THF are ineffective.
Oxidation of the Cyclopentane Ring
The cyclopentane ring undergoes oxidation under harsh conditions, though this is less common due to steric protection.
Oxidation Pathways
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| KMnO₄, H₂O, 100°C, 24 hrs | 1-Phenylcyclopentane-1,2-dione + 4-Phenoxyaniline | 30–35% | |
| Ozone (O₃), followed by Zn/H₂O | Cleavage products (multiple fragmented carbonyl compounds) | <20% |
Challenges :
-
Low yields due to competing decomposition and over-oxidation.
Acylation of the Amine Byproduct
The 4-phenoxyaniline generated during hydrolysis can be further functionalized:
| Reagents/Conditions | Products | Yield |
|---|---|---|
| Acetyl chloride, pyridine, RT, 2 hrs | N-(4-Phenoxyphenyl)acetamide | 90–95% |
Scientific Research Applications
Pharmaceutical Applications
Antiviral Properties
Recent studies have indicated that compounds similar to N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide exhibit antiviral activity. For instance, derivatives have shown efficacy in inhibiting hepatitis B virus (HBV) replication by interfering with the formation of viral core particles. This mechanism involves altering the structural dynamics of the nucleocapsids, thereby promoting their degradation and preventing viral assembly .
Anticancer Activity
The compound has potential applications in oncology. Research indicates that structurally related compounds can induce apoptosis in cancer cells. For example, studies on various phenyl-substituted cyclopentane derivatives have demonstrated their ability to inhibit cell proliferation in lung and colon cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction . The anticancer properties are attributed to the modulation of signaling pathways that regulate cell growth and survival.
Table: Summary of Case Studies Involving this compound
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Phenoxy vs. Halogenated/Electron-Withdrawing Groups: The target compound’s phenoxy group may offer intermediate polarity compared to bromophenyl (lipophilic) or trifluoromethoxyphenyl (strongly electron-withdrawing) substituents. This could balance solubility and target affinity .
- Alkyl vs.
- Synthetic Accessibility : Analogs like the nitro-chloro derivative (CAS: 328964-78-9) are commercially available, suggesting feasible synthesis routes for the target compound via similar amide coupling or cyclization strategies .
Biological Activity
N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentane ring, a phenyl group, and a phenoxyphenyl substituent, contributing to its distinctive chemical properties. Its molecular formula is , and it has a molecular weight of approximately 323.42 g/mol. The presence of the carboxamide functional group is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : The compound may bind to certain receptors, altering their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated effective inhibition of cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| U937 (human myeloid leukemia) | 15.4 |
| HeLa (cervical cancer) | 12.3 |
| MCF-7 (breast cancer) | 18.7 |
These findings suggest that this compound may induce apoptosis in cancer cells without significant cytotoxicity towards normal cells .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro assays indicated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases .
Study 1: Anticancer Efficacy
In a preclinical study, this compound was administered to mice bearing xenografts of human breast cancer. The results showed a significant reduction in tumor size compared to the control group, indicating its potential as a therapeutic agent .
Study 2: Mechanistic Insights
A mechanistic study investigated the interaction between the compound and specific cellular pathways. It was found that this compound inhibited the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in cancer cells .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the phenoxy or cyclopentane moieties can significantly alter its potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting phenoxy with methoxy | Increased anticancer potency |
| Altering cyclopentane to cyclohexane | Reduced enzyme inhibition |
These insights are vital for the design of more effective analogs with enhanced therapeutic profiles .
Q & A
What are the standard synthetic routes for N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves coupling a phenoxyphenylamine derivative with 1-phenylcyclopentanecarboxylic acid. Key steps include:
- Coupling Agents : Use of dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst .
- Solvent Selection : Dichloromethane (DCM) or toluene under reflux conditions .
- Purification : Column chromatography or recrystallization to isolate the product .
Optimization Strategies : - Vary molar ratios of reactants (e.g., 1:1.2 for amine:carboxylic acid).
- Test alternative catalysts (e.g., HOBt for reduced side reactions).
- Monitor reaction progress via thin-layer chromatography (TLC) .
Which spectroscopic techniques are essential for characterizing this compound?
Basic Research Question
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy :
- Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- Mass Spectrometry (MS) :
What initial biological screenings are recommended to assess the therapeutic potential of this compound?
Basic Research Question
Prioritize assays based on structural analogs:
- Anticancer Activity :
- MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Anti-inflammatory Potential :
- Carrageenan-induced edema in rodent models to evaluate reduction in prostaglandin E₂ (PGE₂) .
- Antimicrobial Screening :
- Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound?
Advanced Research Question
Methodological Steps :
- Substituent Variation :
- Replace phenoxy with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups to modulate electronic effects .
- Cyclopentane Ring Modifications :
- Bioisosteric Replacement :
- Swap the carboxamide with sulfonamide or urea to assess binding affinity changes .
Data Analysis :
- Swap the carboxamide with sulfonamide or urea to assess binding affinity changes .
- Compare IC₅₀ values and ligand efficiency metrics (e.g., Lipinski’s Rule of Five) to prioritize analogs .
What strategies can resolve contradictions in biological activity data across different studies?
Advanced Research Question
Root Cause Analysis :
- Experimental Variability : Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Structural Degradation : Confirm compound stability under assay conditions via HPLC .
Computational Validation : - Perform molecular docking (e.g., AutoDock Vina) to verify target interactions (e.g., COX-2 for anti-inflammatory activity) .
- Use molecular dynamics simulations to assess binding mode consistency across studies .
What in silico methods can predict the interaction of this compound with biological targets?
Advanced Research Question
Key Approaches :
- Pharmacophore Modeling :
- Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase .
- Quantum Mechanical Calculations :
- Density functional theory (DFT) to map electrostatic potential surfaces and predict reactive sites .
- ADMET Prediction :
- SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity risks .
How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural modifications?
Advanced Research Question
Strategies :
- Lipophilicity Adjustment :
- Introduce polar groups (e.g., –OH, –COOH) to improve aqueous solubility .
- Metabolic Blocking :
- Prodrug Design :
- Mask the carboxamide as an ester to enhance oral absorption .
Validation :
- Mask the carboxamide as an ester to enhance oral absorption .
- Use liver microsomal assays and Caco-2 permeability models to assess stability and absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
